1-Cyclopropylimidazolidine-2,4-dione
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Overview
Description
1-Cyclopropylimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to an imidazolidine-2,4-dione ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 1-Cyclopropylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of cyclopropylamine with maleic anhydride, followed by cyclization to form the imidazolidine-2,4-dione ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Cyclopropylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the imidazolidine-2,4-dione ring into other functional groups.
Substitution: The cyclopropyl group can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
1-Cyclopropylimidazolidine-2,4-dione can be compared with other imidazolidine-2,4-dione derivatives, such as:
Thiazolidinediones: These compounds are known for their antidiabetic properties and act by activating peroxisome proliferator-activated receptors (PPARs).
Hydantoins: These are used as anticonvulsants and have a similar imidazolidine-2,4-dione core structure.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-cyclopropylimidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-8(4-1-2-4)6(10)7-5/h4H,1-3H2,(H,7,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYPTAUZHQKYCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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